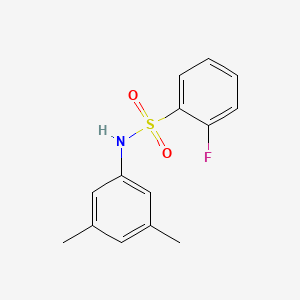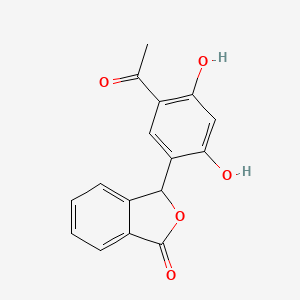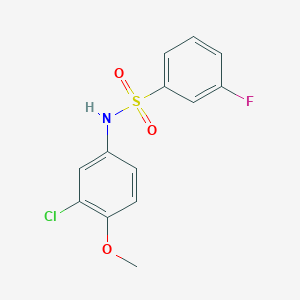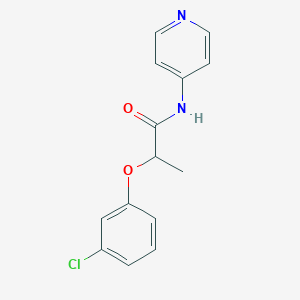![molecular formula C17H28N2O4S2 B10968221 N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}butane-1-sulfonamide](/img/structure/B10968221.png)
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-1-BUTANESULFONAMIDE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-1-BUTANESULFONAMIDE involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The synthetic routes typically involve cyclization, hydrogenation, and sulfonylation reactions. Industrial production methods focus on optimizing these reactions for higher yields and cost-effectiveness .
Chemical Reactions Analysis
N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-1-BUTANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-1-BUTANESULFONAMIDE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-1-BUTANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-1-BUTANESULFONAMIDE can be compared with other piperidine derivatives, such as:
N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}ACETAMIDE: Similar in structure but with different functional groups.
N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}PROPIONAMIDE:
Properties
Molecular Formula |
C17H28N2O4S2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]butane-1-sulfonamide |
InChI |
InChI=1S/C17H28N2O4S2/c1-4-5-10-24(20,21)18-16-6-8-17(9-7-16)25(22,23)19-12-14(2)11-15(3)13-19/h6-9,14-15,18H,4-5,10-13H2,1-3H3 |
InChI Key |
LVJZDTHYGOXBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10968138.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10968149.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10968152.png)
![(5Z)-5-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B10968156.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B10968161.png)


![3-(4-methoxyphenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B10968179.png)
![N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B10968193.png)

![1-{5-[(2,3-Dichlorophenyl)amino]-1,2,4-thiadiazol-3-yl}-3,3-dimethylbutan-2-one](/img/structure/B10968197.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10968213.png)


